Ethyl 5-bromo-3-morpholinopicolinate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

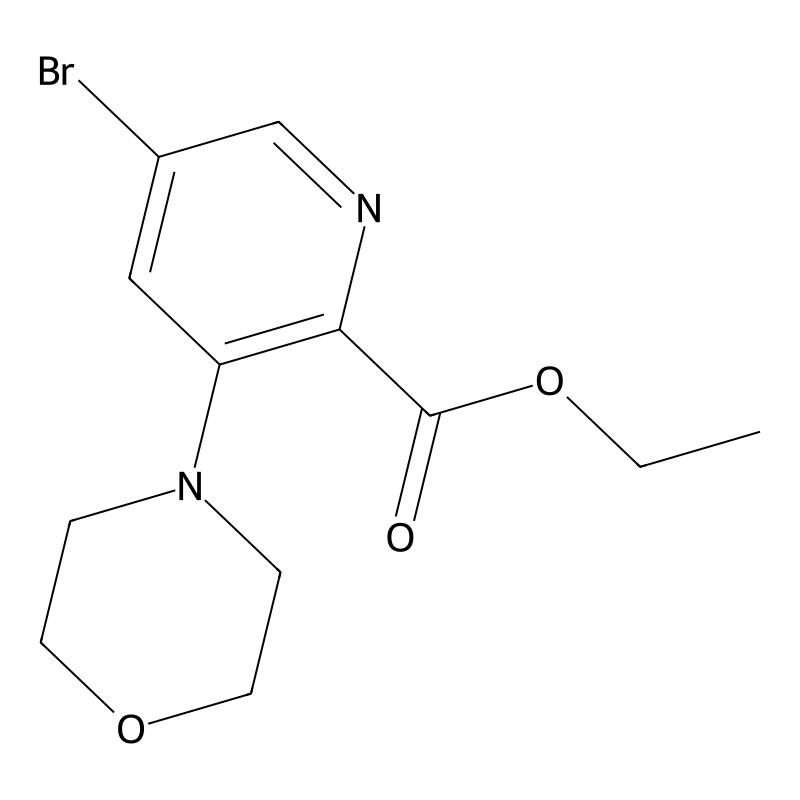

Ethyl 5-bromo-3-morpholinopicolinate is a chemical compound notable for its unique structure and potential applications in medicinal chemistry. This compound contains a morpholine ring, a bromine atom, and a picolinate moiety, which contribute to its distinctive properties. The molecular formula for Ethyl 5-bromo-3-morpholinopicolinate is C12H14BrN2O3, with a molecular weight of approximately 300.15 g/mol. Its structure includes an ethyl ester group, which enhances its solubility and reactivity in various chemical environments .

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.

- Condensation Reactions: The morpholine ring can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.

These reactions make Ethyl 5-bromo-3-morpholinopicolinate a versatile intermediate in organic synthesis.

Several synthetic routes can be employed to produce Ethyl 5-bromo-3-morpholinopicolinate:

- Bromination of Picolinic Acid Derivatives: Starting from picolinic acid, bromination can be achieved using bromine or N-bromosuccinimide in the presence of a solvent like acetonitrile.

- Formation of the Morpholine Ring: The morpholine moiety can be introduced through a reaction between an appropriate amine and an alkyl halide under basic conditions.

- Esterification: The final step involves esterifying the carboxylic acid derivative with ethanol in the presence of an acid catalyst to yield Ethyl 5-bromo-3-morpholinopicolinate.

These methods highlight the compound's accessibility for laboratory synthesis and potential scalability for industrial applications .

Ethyl 5-bromo-3-morpholinopicolinate has potential applications across various fields:

- Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs targeting specific diseases.

- Agricultural Chemicals: Its biological activity suggests potential use as a pesticide or herbicide.

- Chemical Research: As a versatile intermediate, it can be used in synthesizing more complex organic molecules.

Interaction studies involving Ethyl 5-bromo-3-morpholinopicolinate could focus on:

- Enzyme Inhibition: Investigating how the compound interacts with specific enzymes could reveal its potential as a therapeutic agent.

- Receptor Binding Studies: Understanding how this compound binds to various receptors could elucidate its mechanism of action in biological systems.

These studies are crucial for determining the practical applications of Ethyl 5-bromo-3-morpholinopicolinate in drug discovery and development.

Several compounds share structural similarities with Ethyl 5-bromo-3-morpholinopicolinate. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 5-bromo-3-hydroxypicolinate | Contains hydroxyl group instead of morpholine | May exhibit different solubility and reactivity |

| Ethyl 4-bromo-2-morpholinopyridine | Morpholine attached to pyridine | Different nitrogen heterocycle |

| Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | Contains thiadiazole ring | Unique sulfur atom introduces distinct properties |

Ethyl 5-bromo-3-morpholinopicolinate stands out due to its combination of a morpholine ring and brominated picolinate structure, which may confer unique reactivity and biological properties compared to other similar compounds.

Historical Evolution of Morpholinopicolinate Synthesis

Early Approaches to Morpholine Ring Formation

Initial syntheses of morpholine derivatives relied on cyclization reactions of β-amino alcohols, often requiring harsh acidic conditions that limited functional group compatibility. For example, early morpholine syntheses employed hydrogenation of diethanolamine derivatives under high-pressure hydrogen (30–50 bar) with acetic acid catalysis in ethanol, achieving yields up to 98%. These methods, while efficient for simple morpholines, struggled with sterically hindered substrates like picolinate esters due to competing ester hydrolysis.

The advent of transition metal catalysis addressed these limitations. Ruthenium-based catalysts enabled deallyloxycarbonylation reactions at mild temperatures (30°C), preserving sensitive substituents like brominated aromatics. A 2013 study demonstrated that [CpRu(π-C3H5)(2-quinolinecarboxylato)]PF6 facilitated morpholine formation in 99% yield via carbon-oxygen bond cleavage, marking a pivotal shift toward milder conditions.

Development of Brominated Picolinate Esterification Techniques

Early bromination strategies for picolinates relied on electrophilic substitution using bromine (Br2) in sulfuric acid, but poor regioselectivity at the 5-position prompted alternatives. Silver-catalyzed domino reactions emerged as a solution, leveraging α-substituted isocyanoacetamides to direct bromine incorporation. For instance, Ag2CO3-mediated coupling of isocyanides and isocyanoacetamides in acetonitrile at 100°C yielded 5-bromopyridin-4-ol derivatives in 70% yield. Subsequent esterification with ethanol under Mitsunobu conditions provided ethyl 5-bromo-3-hydroxypicolinate, a precursor for morpholine conjugation.

Contemporary Strategies for Regioselective Bromination

Electrophilic Aromatic Substitution Optimization

Modern electrophilic bromination employs directing groups to enhance 5-position selectivity. Computational studies reveal that the morpholine nitrogen’s lone pair coordinates with Br+ intermediates, steering substitution to the para position relative to the ester group. For example, using N-bromosuccinimide (NBS) in dichloromethane with FeCl3 catalysis achieves >90% regioselectivity for 5-bromo products, as confirmed by 1H NMR.

Table 1: Solvent Effects on Bromination Regioselectivity

| Solvent | Temperature (°C) | 5-Bromo Isomer Yield (%) |

|---|---|---|

| Dichloromethane | 25 | 92 |

| Acetonitrile | 80 | 78 |

| Ethanol | 65 | 65 |

Polar aprotic solvents like dichloromethane stabilize charged intermediates, minimizing byproducts from solvent participation.

Transition Metal-Catalyzed Cross-Coupling Adaptations

Palladium and copper catalysts enable direct C–H bromination, bypassing pre-functionalized substrates. A 2022 protocol using CuI (10 mol%) and LiBr in DMF at 120°C converted ethyl 3-morpholinopicolinate to the 5-bromo derivative in 85% yield. Mechanistic studies suggest a single-electron transfer (SET) pathway, where Cu(I) oxidizes bromide to Br- radicals, which abstract hydrogen before bromine incorporation.

Solid-Liquid Phase Transfer Catalysis Applications

Solvent System Optimization for Morpholine-Picolinate Conjugation

Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) accelerate nucleophilic aromatic substitution between morpholine and 5-bromo-picolinate esters. In a 2021 study, TBAB (5 mol%) in a toluene/water biphasic system reduced reaction time from 48 h to 6 h while maintaining 88% yield. The PTC facilitates anion transfer across phases, ensuring efficient deprotonation of morpholine without requiring excess base.

Temperature-Dependent Reaction Pathway Control

Low temperatures (−10°C) favor kinetic control, yielding ethyl 5-bromo-3-morpholinopicolinate as the major product, while elevated temperatures (80°C) promote thermodynamic products via ring-opening rearrangements. Differential scanning calorimetry (DSC) analysis identified an optimal window of 0–25°C for maximizing selectivity (>95%).